molecular formula C13H15ClN2O2S B1386773 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105194-65-7

7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1386773
CAS RN: 1105194-65-7
M. Wt: 298.79 g/mol
InChI Key: GZZGAKLJXTZZHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CMTBT) is an organic compound belonging to the benzothiazole family of compounds. It is a white solid that is soluble in most organic solvents and is widely used in the synthesis of various pharmaceuticals and other compounds. CMTBT has a wide range of applications in the field of medicinal chemistry and is used as an intermediate in the synthesis of various drugs.

Mechanism of Action

The exact mechanism of action of 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine acts as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is thought to interact with receptors in the body, which may affect the activity of certain enzymes and other molecules.
Biochemical and Physiological Effects
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other organic compounds. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to interact with receptors in the body, which may affect the activity of certain enzymes and other molecules.

Advantages and Limitations for Lab Experiments

7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available for use in research. Another advantage is that it is relatively non-toxic and has a low potential for causing adverse effects. However, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has a limited solubility in water, which can limit its use in certain experiments. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is not very stable and can degrade over time, which can limit its effectiveness in certain experiments.

Future Directions

The potential future directions for 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine include further research into its biochemical and physiological effects, including its effects on enzyme activity and receptor interactions. In addition, further research into its potential use as an intermediate in the synthesis of various organic compounds, such as drugs, and as a building block in the synthesis of other compounds is warranted. Additionally, further research into its potential use in the synthesis of various peptides, proteins, and other biopolymers should be explored. Finally, further research into its potential use in the synthesis of various polymers and other materials should be conducted.

Scientific Research Applications

7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as drugs, and as a building block in the synthesis of other compounds. It has also been used in the synthesis of various peptides, proteins, and other biopolymers. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been used in the synthesis of various polymers and other materials.

properties

IUPAC Name

7-chloro-4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGAKLJXTZZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
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7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
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7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

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